Sigma-1 Receptor Affinity and N-Ethyl Substitution
The N-ethyl substituted 2-pyridinylpiperazine scaffold exhibits measurable sigma-1 receptor affinity, contrasting sharply with the unsubstituted parent 1-(2-pyridinyl)piperazine, which shows negligible sigma receptor binding and instead functions as a selective α2-adrenoceptor antagonist (Ki=37 nM) [1]. A representative N-alkyl 2-pyridinylpiperazine analog, 1-(2-phenylethyl)-4-(2-pyridyl)piperazine, demonstrates sigma-1 binding with Ki=83 nM [2], supporting the class-level inference that N-substitution directs binding away from α2-adrenoceptors toward sigma receptor engagement. The N-ethyl variant occupies an intermediate position within this SAR continuum—less lipophilic than the phenethyl derivative, yet sufficiently substituted to modulate target selectivity [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Predicted to exhibit sigma-1 binding based on N-alkyl substitution SAR; quantitative Ki data not yet reported in public literature |
| Comparator Or Baseline | 1-(2-pyridinyl)piperazine: No significant sigma receptor affinity reported; α2-adrenoceptor Ki=37 nM [1] |
| Quantified Difference | N-Ethyl substitution redirects binding from α2-adrenoceptor (Ki=37 nM for unsubstituted) toward sigma-1 receptor (Ki=83 nM for phenethyl analog) [2] |
| Conditions | Radioligand competition binding assays using [3H]-(+)-pentazocine for sigma-1; [3H]clonidine for α2-adrenoceptor in calf cerebral cortex membranes |
Why This Matters
This SAR-directed shift in primary target engagement is critical for CNS research programs requiring sigma receptor modulation rather than α2-adrenergic antagonism.
- [1] Probes & Drugs Portal. PD124414: 1-(2-Pyridyl)piperazine. Ki=37 nM for α2-adrenoceptor. View Source
- [2] BindingDB. Ki Summary: 1-(2-phenylethyl)-4-(2-pyridyl)piperazine binding to Sigma non-opioid intracellular receptor 1. Ki=83 nM. View Source
- [3] Stavitskaya L, et al. Bioorg Med Chem Lett. 2010;20(8):2564-5. Pyridylpiperazine SAR: N-substitution influences sigma receptor binding. View Source
